molecular formula C21H22N8O B11565525 2,4-bis[(2Z)-2-benzylidenehydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazine

2,4-bis[(2Z)-2-benzylidenehydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazine

Cat. No.: B11565525
M. Wt: 402.5 g/mol
InChI Key: SNZKYJCJBAGXJY-OZKZUFLSSA-N
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Description

2-(MORPHOLIN-4-YL)-4,6-BIS[(2Z)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLIN-4-YL)-4,6-BIS[(2Z)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.

    Addition of Phenylmethylidene Hydrazine Groups: The phenylmethylidene hydrazine groups are added through condensation reactions with hydrazine derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Possible applications in drug development, particularly as an anticancer or antimicrobial agent.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(phenylmethylidene)hydrazin-1-yl-1,3,5-triazine: Similar structure but lacks the morpholine group.

    2-(Morpholin-4-yl)-4,6-diamino-1,3,5-triazine: Similar structure but with amino groups instead of phenylmethylidene hydrazine groups.

Uniqueness

The presence of both morpholine and phenylmethylidene hydrazine groups in 2-(MORPHOLIN-4-YL)-4,6-BIS[(2Z)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YL]-1,3,5-TRIAZINE makes it unique compared to other triazine derivatives. This unique structure may confer specific properties and reactivity, making it valuable for certain applications.

Properties

Molecular Formula

C21H22N8O

Molecular Weight

402.5 g/mol

IUPAC Name

2-N,4-N-bis[(Z)-benzylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22N8O/c1-3-7-17(8-4-1)15-22-27-19-24-20(28-23-16-18-9-5-2-6-10-18)26-21(25-19)29-11-13-30-14-12-29/h1-10,15-16H,11-14H2,(H2,24,25,26,27,28)/b22-15-,23-16-

InChI Key

SNZKYJCJBAGXJY-OZKZUFLSSA-N

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C\C3=CC=CC=C3)N/N=C\C4=CC=CC=C4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=C3)NN=CC4=CC=CC=C4

Origin of Product

United States

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